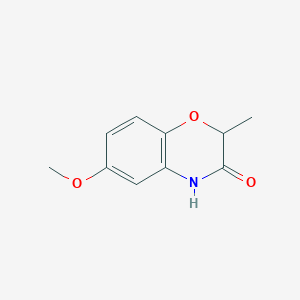

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. The presence of a methoxy group at the 6-position and a methyl group at the 2-position further distinguishes this compound. It is used as a building block in the synthesis of various natural and synthetic organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be synthesized through the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction proceeds under mild conditions and yields the desired benzoxazine derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Aplicaciones Científicas De Investigación

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a specialty chemical with the molecular formula C10H11NO3 . Also known by synonyms such as this compound, it is supplied by Parchem and has the CAS number 1600339-00-1 .

While the provided search results do not offer specific applications of this compound, they do provide information on related compounds and their applications:

Benzoxazines and Benzopyrans:

- Benzoxazines are heterocyclic building blocks used in the synthesis of various natural and synthetic organic compounds .

- 2H-1,4-Benzoxazin-3(4H)-one has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .

- Benzopyran derivatives have been explored, with some exhibiting anticancer activity .

Quinazoline Derivatives:

- Quinazoline derivatives have demonstrated potential as anti-tumor agents . Some compounds have shown effectiveness against various cancers, including breast, lung, pancreatic, prostate, and melanoma . They have also been investigated as inhibitors of EGFR, VEGF RTK, and PARP .

- Quinazolinones have demonstrated anticancer activity, with some showing effectiveness toward numerous cell lines belonging to different tumor subpanels .

Related Compounds:

Mecanismo De Acción

The mechanism of action of 6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context and the specific application of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- 6-Nitro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- 6-Methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and can lead to different applications and properties.

Actividad Biológica

6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 57463-05-5) is a heterocyclic organic compound belonging to the benzoxazine family. Its unique structural features, including a methoxy group at the 6-position and a methyl group at the 2-position, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 191.20 g/mol |

| Melting Point | 173–175 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 57463-05-5 |

Anticancer Properties

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant anticancer activity. In a study investigating various benzoxazine derivatives for their effects on human DNA topoisomerase I (Topo I), it was found that certain compounds demonstrated potent inhibitory effects on this enzyme, which is crucial for DNA replication and repair in cancer cells. Notably, one derivative showed an IC50 value of 0.0006 mM, significantly outperforming established Topo I inhibitors like camptothecin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzoxazine derivatives can possess antifungal and antibacterial activities. For instance, derivatives have been reported to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research indicates that certain benzoxazine derivatives can modulate inflammatory pathways and reduce inflammation markers in vitro .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Inhibition of Topoisomerase I : The compound inhibits Topo I activity by preventing enzyme-substrate binding through an unknown mechanism .

- Antimicrobial Mechanism : The exact mechanism by which benzoxazines exert antimicrobial effects remains under investigation; however, it is believed that they disrupt cellular processes in pathogens.

- Anti-inflammatory Pathways : The modulation of pro-inflammatory cytokines and enzymes suggests that the compound may influence signaling pathways involved in inflammation .

Case Studies

Several studies have highlighted the pharmacological potential of benzoxazine derivatives:

- Study on Topoisomerase Inhibition : A comprehensive study tested multiple benzoxazine derivatives against human Topo I. The results indicated that certain compounds could effectively inhibit enzymatic activity and show promise as anticancer agents .

- Antimicrobial Evaluation : A series of tests conducted on various bacterial strains demonstrated that specific benzoxazine derivatives exhibited significant antimicrobial activity, suggesting their utility in developing new antibiotics .

Propiedades

IUPAC Name |

6-methoxy-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-10(12)11-8-5-7(13-2)3-4-9(8)14-6/h3-6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHIJRUPPWMSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.